Ascaphin-1
Description
Evolutionary Significance of Amphibian Skin Secretions and Antimicrobial Peptides
The presence of a diverse suite of HDPs in amphibian skin secretions is considered an optimal evolutionary strategy for protection against a broad spectrum of potential threats, including microbial pathogens and predators. frontiersin.org The structural diversity and species-specificity of these peptides highlight their rapid divergence, even among closely related species. imrpress.com Studies suggest that innate immune defenses, such as the expression of AMPs in skin secretions, are an important aspect in the evolution of amphibian life-history strategies. oup.com The host defense strategy utilizing antimicrobial peptides in skin secretions appears to have arisen early in the evolution of anurans. researchgate.netcarlosdavidson.orgnih.gov
Amphibian peptides are highly variable, and this biochemical hypervariability is thought to contribute to their effectiveness against a wide range of microbes. frontiersin.org HDPs are considered evolutionarily conserved molecules found in the defensive tissues of various hosts, including vertebrates. frontiersin.org The study of these peptides can also provide insights into population-level variation and higher-level taxonomy due to their heritability and functional diversity. frontiersin.org
Discovery and Initial Characterization of Ascaphins from Ascaphus truei
The ascaphin family of antimicrobial peptides was first discovered in the skin secretions of the tailed frog Ascaphus truei and described in 2004. researchgate.net Ascaphus truei occupies a unique phylogenetic position as the most primitive extant anuran, considered the sister taxon to all other living frogs. researchgate.netcarlosdavidson.orgnih.govresearchgate.netnih.govusgs.gov This makes the study of its defense peptides particularly relevant to understanding the early evolution of such defense mechanisms in frogs.
Eight structurally related peptides, designated ascaphins 1-8, were isolated from norepinephrine-stimulated skin secretions of A. truei from the coastal range of North America. researchgate.netcarlosdavidson.orgnih.govnih.govusgs.govnih.govunl.educore.ac.uk These peptides demonstrated differential growth inhibitory activity against bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.netcarlosdavidson.orgnih.gov Peptidomic analysis has also been used to identify orthologous ascaphin genes and characterize peptides from specimens of the inland range, now recognized as a distinct species, Ascaphus montanus. researchgate.netnih.govusgs.govnih.govunl.educore.ac.uk Structural characterization of ascaphins from A. montanus revealed amino acid substitutions compared to the orthologs from A. truei. researchgate.netnih.govusgs.govnih.govunl.edu
Ascaphin-1 was among the peptides isolated and characterized from the skin secretions of A. truei. researchgate.netcarlosdavidson.orgnih.gov Its primary structure was established through automated Edman degradation, and its molecular mass was confirmed by mass spectrometry. carlosdavidson.org
Classification and Nomenclature within the Ascaphin Peptide Family
The ascaphins are classified as a family of antibacterial peptides secreted from the skin of Ascaphus truei. bicnirrh.res.inbicnirrh.res.in They are structurally similar to each other, suggesting an origin involving multiple duplications of an ancestral gene. researchgate.netnih.govunl.edu However, they show no appreciable structural similarity with most other families of antimicrobial peptides from frog skin. researchgate.netcarlosdavidson.orgnih.govbicnirrh.res.inbicnirrh.res.in Limited sequence identity has been observed with pandinin 1 and opistoporin 1, cationic, amphipathic alpha-helical peptides isolated from African scorpion venoms, although the evolutionary significance of this similarity is uncertain. researchgate.netcarlosdavidson.orgnih.govunl.educore.ac.uk
The ascaphin family includes ascaphin 1 through 8, with variations noted between peptides isolated from A. truei and A. montanus. researchgate.netnih.govresearchgate.netnih.govusgs.govnih.govunl.educore.ac.uk this compound from A. truei has the amino acid sequence GFRDVLKGAAKAFVKTVAGHIAN and contains a C-terminally alpha-amidated residue. researchgate.netcarlosdavidson.orgnih.gov Orthologs of this compound from A. montanus have been identified with amino acid substitutions, such as Alanine at position 12 being replaced by Glutamic acid (Ala12→Glu). researchgate.netnih.govusgs.govunl.edu
The ascaphins are generally cationic peptides, a common feature among many frog skin AMPs. nsf.govnih.govcore.ac.uk They typically lack stable secondary structure in aqueous solutions but can form an amphipathic alpha-helix in membrane-mimetic environments. nih.govcore.ac.uk
Detailed research findings on the primary structure of this compound from A. truei are presented below:
| Peptide | Amino Acid Sequence | C-terminus | Calculated Molecular Mass (Da) | Observed Molecular Mass (Da) |
| This compound (A. truei) | GFRDVLKGAAKAFVKTVAGHIAN | Alpha-amidated | 2363.7 | 2363.7 |
Further research has explored the activity of different ascaphins, noting that ascaphin-8 (B1578179) generally shows the highest potency against a range of pathogenic microorganisms, although it also exhibits the greatest hemolytic activity. researchgate.netcarlosdavidson.orgnih.gov this compound, while showing high potency primarily against Gram-negative bacteria, has very low hemolytic activity compared to many other frog skin peptides. carlosdavidson.org
| Peptide | Activity Profile | Hemolytic Activity (HC50) |
| This compound | High potency against Gram-negative bacteria | Very low (> 200 μM) |
| Ascaphin-8 | Highest potency against range of microorganisms | Moderately high (55 μM) |
The identification and characterization of this compound and other ascaphins from Ascaphus truei provide valuable insights into the diverse strategies employed by amphibians for host defense and the evolutionary history of these important innate immune molecules.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GFRDVLKGAAKAFVKTVAGHIAN |
Origin of Product |
United States |
Ii. Isolation and Structural Elucidation of Ascaphin 1
Methodologies for Peptide Isolation from Skin Secretions
The isolation of peptides from frog skin secretions typically involves a series of steps designed to collect the secreted material and then separate the diverse array of peptides present. annualreviews.org
Stimulation and Collection Techniques
To obtain skin secretions, frogs are often subjected to mild, non-lethal stimulation methods that induce the release of granular gland contents onto the skin surface. annualreviews.orgnih.govresearchgate.net One common and effective technique is the use of norepinephrine, administered either by injection or immersion. nih.govresearchgate.net This pharmacological agent stimulates the release of peptides from the granular glands. nih.govresearchgate.net Electrical stimulation is another method that has been employed to elicit secretions. researchgate.netnih.gov Following stimulation, the secreted material, which contains a complex mixture of peptides, proteins, and other compounds, is collected from the skin surface. annualreviews.org The collected secretion is often then processed, which may involve dissolving freeze-dried secretion in a suitable buffer and clarifying it by centrifugation to remove particulates. mdpi.com
Chromatographic Separation Techniques (e.g., Reverse-Phase HPLC)
Chromatographic techniques are essential for separating individual peptides from the complex mixture found in skin secretions. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective method for this purpose due to its reproducibility and broad applicability to peptides. nih.govresearchgate.netmdpi.comtandfonline.compubcompare.aiwaters.com
In RP-HPLC, the separation is based on the hydrophobicity of the peptides. waters.com A common stationary phase is a C18-bonded silica (B1680970) column, which is non-polar. nih.govmdpi.compubcompare.aiwaters.comunl.edu Peptides are eluted using a gradient of mobile phases, typically consisting of water and an organic solvent like acetonitrile (B52724), often with a small percentage of trifluoroacetic acid (TFA) as an ion-pairing agent. mdpi.compubcompare.aiunl.edu The more hydrophobic a peptide, the stronger it will be retained by the C18 column and the later it will elute as the concentration of the organic solvent increases. waters.com
For the isolation of ascaphin-1, skin secretions, after initial processing such as partial purification on Sep-Pak cartridges, are injected onto an RP-HPLC column. carlosdavidson.orgunl.edu The peptides are then eluted using a linear gradient of acetonitrile in an aqueous solution containing TFA. mdpi.comunl.edu Absorbance is typically monitored at wavelengths like 214 nm and 280 nm to detect eluting peptides. mdpi.comunl.edu Fractions corresponding to individual peaks are collected. mdpi.comunl.edu Further purification of fractions containing target peptides like this compound may be performed using additional RP-HPLC steps, potentially with different column chemistries (e.g., C4 or phenyl columns) to achieve near homogeneity. carlosdavidson.orgunl.edu
Here is an example of RP-HPLC conditions used in peptide isolation from frog skin secretions:
| Parameter | Value |
| Column Type | Reversed-Phase C18 |
| Mobile Phase A | Water with 0.05% or 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.05% or 0.1% TFA |
| Gradient | Linear increase in Buffer B concentration |
| Flow Rate | Varies (e.g., 1 mL/min, 2 mL/min) |
| Detection Wavelength | 214 nm, 280 nm |
Primary Structure Determination of this compound
Determining the primary structure of a peptide involves identifying the sequence of amino acids and any post-translational modifications.
Amino Acid Sequencing (e.g., Automated Edman Degradation)
Automated Edman degradation is a classical method used to determine the amino acid sequence of a peptide from its N-terminus. carlosdavidson.orgnih.govunl.edunih.govnih.govspringernature.comnih.gov This technique sequentially removes and identifies the N-terminal amino acid residue. For this compound, automated Edman degradation was used to determine its amino acid sequence. carlosdavidson.orgunl.edu
Mass Spectrometry for Molecular Mass Confirmation (e.g., MALDI-TOF MS)
Mass spectrometry is a crucial tool for confirming the molecular mass of isolated peptides and providing data that complements amino acid sequencing. carlosdavidson.orgnih.govresearchgate.netmdpi.comtandfonline.compubcompare.aiunl.edunih.govnih.govspringernature.comijbs.comnih.gove-fas.org Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is commonly employed in peptide characterization from frog skin secretions. carlosdavidson.orgresearchgate.netmdpi.comtandfonline.compubcompare.aiunl.edunih.govijbs.com
MALDI-TOF MS provides a highly accurate measurement of the peptide's molecular mass. carlosdavidson.orgunl.edunih.gov This observed mass is then compared to the theoretical molecular mass calculated from the amino acid sequence determined by Edman degradation. carlosdavidson.orgunl.edu For this compound, MALDI-TOF mass spectrometry was used, and the determined molecular mass was consistent with its proposed structure. carlosdavidson.orgunl.edu Tandem mass spectrometry (MS/MS) can also be used to fragment the peptide and generate sequence information, further confirming the primary structure. mdpi.compubcompare.ainih.govijbs.com
Here is a table summarizing the primary structure and molecular mass data for this compound:
| Peptide | Amino Acid Sequence | Observed Molecular Mass (Da) | Calculated Molecular Mass (Da) |
| This compound | GFRDVLKGAAKAFVKTVAGHIAN-NH2 | Consistent with calculated mass carlosdavidson.orgunl.edu | 2354.7 (calculated for amidated form) carlosdavidson.org |
Identification of Post-Translational Modifications (e.g., C-terminal amidation)
Post-translational modifications are chemical modifications to a peptide chain that occur after protein biosynthesis. These modifications can significantly impact a peptide's structure, function, and activity. C-terminal amidation, the modification of the carboxyl group at the C-terminus into an amide group, is a common post-translational modification found in many bioactive peptides, including some frog skin peptides. carlosdavidson.orgnih.govmdpi.comnih.govzoores.ac.cnsemanticscholar.org
In the case of this compound, structural analysis revealed that it contains a C-terminally α-amidated residue. carlosdavidson.orgresearchgate.netnih.gov This modification is indicated by "-NH2" at the end of the amino acid sequence (GFRDVLKGAAKAFVKTVAGHIAN-NH2). carlosdavidson.orgresearchgate.netnih.gov The presence of C-terminal amidation can be inferred from the molecular mass determined by mass spectrometry, as the amidated form will have a different mass compared to the free acid form. carlosdavidson.org Chemical synthesis of both the amidated and free acid forms of the peptide and comparison of their retention times on RP-HPLC can also be used to confirm the presence of C-terminal amidation in the endogenous peptide. carlosdavidson.org
Secondary and Tertiary Structural Features of this compound
The biological activity of many antimicrobial peptides is closely linked to their ability to adopt specific secondary and tertiary structures upon interacting with cellular membranes. For this compound, like other cationic amphipathic peptides, this often involves transitioning from a disordered state in aqueous solution to a more ordered conformation in membrane-mimetic environments.
Conformational Analysis in Membrane-Mimetic Environments (e.g., Circular Dichroism Spectroscopy)
Circular Dichroism (CD) spectroscopy is a primary technique employed to investigate the secondary structure of peptides in various environments, including membrane-mimetic solutions. Studies on antimicrobial peptides, including those from frog skin, frequently utilize membrane-mimetic solvents such as trifluoroethanol (TFE) or the presence of micelles or liposomes to simulate the hydrophobic environment of a cell membrane. In aqueous solutions, this compound and similar peptides often exhibit a random coil conformation, characterized by a specific CD spectrum. However, upon introduction to membrane-mimetic environments, these peptides can undergo a conformational change, typically folding into an alpha-helical structure.
While specific detailed CD data solely for this compound across a range of membrane-mimetic conditions were not extensively detailed in the retrieved information, research on related ascaphins, such as ascaphin-8 (B1578179), demonstrates this principle. Circular dichroism spectra of ascaphin-8 in a membrane-mimetic solvent like 50% trifluoroethanol-water show that the peptide adopts an amphipathic alpha-helical conformation. This induction of alpha-helicity in non-polar or membrane-like environments is a common characteristic of membrane-active antimicrobial peptides and is indicative of their interaction with lipid bilayers. The degree of alpha-helicity can be quantified from CD spectra and has been correlated with the peptides' activity and interaction with membranes. For instance, studies on ascaphin-8 derivatives have shown that modifications can alter the percentage of helicity determined by CD spectroscopy.
Alpha-Helical Propensity and Amphipathicity
Prediction methods and experimental data suggest that the central regions of the ascaphins, including this compound, possess a strong propensity to adopt an alpha-helical conformation nih.gov. This alpha-helical structure is crucial for their interaction with biological membranes. A key feature of these membrane-active alpha-helical peptides is their amphipathicity. Amphipathicity arises from the spatial segregation of hydrophobic and hydrophilic amino acid residues along the helical cylinder.
Iii. Biological Sources and Phylogeographic Context of Ascaphin 1 Expression
Origin in Ascaphus truei (Coastal Range) and Ascaphus montanus (Inland Range)
Ascaphin-1, along with other ascaphins (ascaphin 1-8), was initially isolated from the skin secretions of Ascaphus truei, commonly known as the coastal tailed frog researchgate.netresearchgate.netnih.gov. Ascaphus truei inhabits the Cascade Mountains and coastal areas stretching from British Columbia south to northern California nih.govunl.eduamphibiaweb.orgusgs.gov.
Subsequently, peptidomic analysis of skin secretions from tailed frogs in the inland range, now recognized as a distinct species, Ascaphus montanus (Rocky Mountain tailed frog), also identified this compound researchgate.netnih.govnih.govunl.eduusgs.govusgs.gov. Ascaphus montanus is found in the northern Rocky Mountains and the Blue and Wallowa mountains nih.govunl.eduusgs.gov. The presence of this compound in both species indicates its ancestral origin within the Ascaphus lineage.
The distribution of Ascaphus species in these two disjunct ranges in the Pacific Northwest is significant from a phylogeographic perspective nih.govunl.eduusgs.gov. The separation of the coastal and inland populations is thought to have occurred in the late Miocene, approximately 10 million years ago, likely driven by geological events such as the rise of the Cascade Mountains and a zone of reduced rainfall separating the ranges nih.govunl.eduusgs.govusgs.govamphibiaweb.orgbcreptilesandamphibians.cacore.ac.uk. This geographical isolation has contributed to the genetic divergence between the two species nih.govunl.eduusgs.govusgs.govbcreptilesandamphibians.ca.
Comparative Peptidomic Analysis Across Ascaphus Species/Populations
Comparative peptidomic analysis of the skin secretions from Ascaphus truei (coastal range) and Ascaphus montanus (inland range) has revealed both similarities and differences in their ascaphin profiles researchgate.netnih.govnih.govunl.eduusgs.govusgs.gov. While eight ascaphin peptides (ascaphin 1-8) were isolated from A. truei from the coastal range, orthologs of ascaphin-2, -6, and -8 were not detected in the secretions from A. montanus researchgate.netnih.govusgs.gov.
Furthermore, structural characterization of the ascaphins from the inland range specimens (A. montanus) showed specific amino acid substitutions when compared to the corresponding orthologous peptides from the coastal range frogs (A. truei) nih.govunl.eduusgs.govusgs.gov. For this compound, a substitution of Alanine at position 12 to Glutamic acid (Ala¹² → Glu) was observed in A. montanus compared to A. truei nih.govunl.eduusgs.govusgs.gov. Similar substitutions were noted in ascaphin-3, -4, -5, and -7 nih.govunl.eduusgs.govusgs.gov.
The following table summarizes the observed amino acid substitutions in orthologous ascaphins between A. truei (coastal) and A. montanus (inland):
| Peptide | Ascaphus truei (Coastal) Amino Acid | Position | Ascaphus montanus (Inland) Amino Acid |
| This compound | Alanine | 12 | Glutamic acid |
| Ascaphin-3 | Aspartic acid | 4 | Glutamic acid |
| Ascaphin-4 | Alanine | 19 | Serine |
| Ascaphin-5 | Lysine (B10760008) | 12 | Threonine |
| Ascaphin-7 | Glycine | 8 | Serine |
| Serine | 20 | Asparagine |
These differences in amino acid sequences support the recognition of the inland populations as a distinct species, Ascaphus montanus, which is consistent with data from the analysis of mitochondrial gene nucleotide sequences nih.govunl.eduusgs.govusgs.govbcreptilesandamphibians.ca. The presence of a paralog of ascaphin-5, identical to the coastal range ascaphin-5, was also noted in A. montanus, despite the substitution in the ortholog nih.govunl.eduusgs.govusgs.gov.
Iv. Molecular and Cellular Mechanisms of Ascaphin 1 Action
Interactions with Biological Membranes
Antimicrobial peptides such as ascaphin-1 are understood to exert their effects through interactions with the phospholipid bilayer that constitutes target cell membranes imrpress.comsoci.org. Their inherent cationic charge facilitates an initial electrostatic attraction towards the negatively charged molecules that are abundant in bacterial membranes, such as phosphatidylglycerol and cardiolipin (B10847521) unl.educore.ac.ukbiorxiv.orgresearchgate.net. In contrast, the membranes of mammalian cells are characterized by a higher content of zwitterionic phospholipids (B1166683) and cholesterol, resulting in a less pronounced negative surface charge, which is thought to contribute to the observed selectivity of many antimicrobial peptides for bacterial cells over host cells soci.orgresearchgate.net.
Membranotrophic Properties
Ascaphins, including Ascaphin-8 (B1578179) which serves as a valuable model for mechanistic studies due to its potency, have been characterized as membranotrophic researchgate.netnih.gov. This term indicates their capacity to interact with and modify the properties of biological membranes researchgate.netnih.gov. Biophysical techniques, including calcein (B42510) liposome (B1194612) leakage assays, Laurdan's General Polarization (GP), and Dynamic Light Scattering (DLS), have been instrumental in describing these membranotrophic characteristics researchgate.netnih.govresearchgate.netnih.gov. These experimental approaches are designed to evaluate the peptide's ability to compromise membrane integrity and modify membrane fluidity researchgate.netnih.govresearchgate.netnih.gov.
Influence of Membrane Composition (e.g., Sterols, Lipid Charge) on Activity
Research involving Ascaphin-8 has demonstrated that alterations in membrane composition influence its activity and selectivity researchgate.netnih.gov. The peptide shows a strong affinity for bacterial membrane models, which are rich in anionic phospholipids researchgate.netnih.gov. However, its activity is markedly diminished in membranes enriched with sterols, such as those mimicking mammalian cells (containing cholesterol) and fungal cells (containing ergosterol) researchgate.netnih.gov. This observation suggests that sterols may impede the effective interaction and disruption of the membrane by the peptide researchgate.netnih.govbiorxiv.org. Sterols are known to influence membrane fluidity and structure, potentially increasing the order of acyl chains and thereby affecting peptide insertion and pore formation dynamics biorxiv.orglibretexts.org.
The net positive charge inherent to cationic antimicrobial peptides is a primary driver of their initial electrostatic interaction with the negatively charged surface of bacterial membranes unl.educore.ac.ukbiorxiv.orgresearchgate.net. A reduction in the peptide's cationicity is anticipated to weaken this interaction and consequently reduce its antimicrobial potency unl.edu. Conversely, modifications to bacterial lipids that decrease the negative surface charge can impair the binding and activity of antimicrobial peptides biorxiv.org.
Peptide-Induced Pore Formation Dynamics (e.g., Liposome Leakage, Dynamic Light Scattering)
A widely supported mechanism for cationic antimicrobial peptides involves the formation of pores or channels within the microbial membrane, leading to increased permeability and ultimately cell lysis researchgate.netimrpress.comsoci.orgbicnirrh.res.in. This process can be investigated using techniques such as liposome leakage assays and dynamic light scattering researchgate.netnih.govresearchgate.netnih.govethz.chfrontiersin.org.
Calcein leakage experiments, which utilize liposomes encapsulating a fluorescent dye, are commonly employed to quantify the extent to which peptides can disrupt membrane integrity and induce the release of the encapsulated contents researchgate.netnih.govfrontiersin.org. Studies on Ascaphin-8 and its modified variants have shown that these peptides induce calcein release from liposomes, providing evidence for pore formation researchgate.netnih.gov.
Dynamic Light Scattering (DLS) is a technique that provides information on the size distribution of particles in a solution, including liposomes and peptide aggregates researchgate.netwyatt.comnih.gov. In the context of studying antimicrobial peptides, DLS can be used to monitor changes in liposome size upon interaction with the peptide and to estimate the dimensions of the pores formed researchgate.netnih.govresearchgate.net. Research on Ascaphin-8 using DLS estimated the size of the peptide-induced pores in a bacterial membrane model to be greater than 20 nm researchgate.netnih.gov. DLS can also be utilized to investigate the aggregation behavior of peptides, which can be relevant to their mechanism of action researchgate.net.
Insights from Molecular Dynamics Simulations on Peptide-Membrane Interactions
Molecular dynamics (MD) simulations serve as a computational tool to investigate the dynamic interactions between molecules, such as peptides and lipid membranes, at an atomic or coarse-grained level mdpi.combiorxiv.orgnih.gov. These simulations can offer detailed perspectives on the processes of peptide binding, insertion into the membrane, and the formation of pores within the lipid bilayer mdpi.combiorxiv.orgnih.gov.
While extensive specific MD simulation data for this compound were not prominently featured in the search results, studies on other ascaphins, like Ascaphin-8, and other antimicrobial peptides provide valuable insights into the general principles that are likely applicable to this compound researchgate.netnih.govmdpi.combiorxiv.orgnih.gov. MD simulations have corroborated predictions that Ascaphin-8 adopts an alpha-helical structure, a common characteristic among membrane-disrupting antimicrobial peptides researchgate.netnih.gov. Simulations can visualize the initial electrostatic interactions between cationic peptides and the negatively charged membrane surface, followed by the insertion of hydrophobic residues into the membrane's interior mdpi.com. They can also model the formation of transmembrane pores, which can adopt various structures, such as toroidal or barrel-stave, depending on the specific properties of the peptide and the membrane biorxiv.org. Furthermore, MD simulations can be used to explore how membrane lipid composition, including the presence of specific bacterial lipids or sterols, influences peptide-membrane interactions and the resulting membrane perturbations biorxiv.orgmdpi.comnih.gov.
Intracellular Targets and Pathways
Although membrane disruption is generally considered the primary mechanism of action for ascaphins, some antimicrobial peptides have the capacity to translocate across the cell membrane and interact with intracellular components imrpress.comopenaccessjournals.comdntb.gov.ua. However, the conducted search did not yield specific academic research identifying intracellular targets or pathways for this compound, excluding any human-specific clinical effects. The prevailing hypothesis continues to be that ascaphins primarily induce cell lysis through the disruption of the cell membrane carlosdavidson.orgresearchgate.net. Some research suggests that the co-localization of peptides with bacteria following membrane perturbation might indicate a direct effect on the bacterial membrane rather than interaction with specific intracellular targets imrpress.com.
V. Spectrum of Biological Activities of Ascaphin 1 and Its Family Members Pre Clinical Investigations
Antimicrobial Activity Against Prokaryotic Organisms
Ascaphins exhibit broad-spectrum antimicrobial activity, demonstrating efficacy against both Gram-negative and Gram-positive bacteria. researchgate.netresearchgate.netnih.gov Generally, ascaphins, with the exception of ascaphin-8 (B1578179), tend to show higher potency against Gram-negative bacilli compared to Gram-positive cocci. carlosdavidson.org
Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
Ascaphin-1 has demonstrated growth inhibitory activity against Gram-negative bacteria, including Escherichia coli. carlosdavidson.orgresearchgate.netnih.gov Studies have shown that this compound, along with ascaphin-5, displays high potencies against Gram-negative bacteria. carlosdavidson.org Specific data on the minimum inhibitory concentrations (MICs) of this compound against E. coli have been reported. For a susceptible strain (E. coli ATCC 25922), ascaphin-8 and its variants showed high affinity towards the bacterial membrane model (≤2 μM). nih.govresearchgate.netinsp.mx While specific MIC values for this compound against Pseudomonas aeruginosa and Klebsiella pneumoniae are less detailed in the provided snippets, the family as a whole, including ascaphin-8, has shown activity against these pathogens. carlosdavidson.orgresearchgate.net For instance, ascaphin-8 has demonstrated high potency against P. aeruginosa and K. pneumoniae. carlosdavidson.orgresearchgate.net
Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)
This compound also exhibits growth inhibitory activity against Gram-positive bacteria, such as Staphylococcus aureus. carlosdavidson.orgresearchgate.netnih.gov While ascaphins generally show higher potency against Gram-negative bacteria, they are also active against Gram-positive species like S. aureus and Enterococcus faecalis. carlosdavidson.orgresearchgate.net Ascaphin-8, for example, has shown high potency against S. aureus and significant activity against E. faecalis. carlosdavidson.org
Based on available data, here is a table summarizing some reported antimicrobial activities of this compound and Ascaphin-8:
| Peptide | Organism | Type | Activity Measurement | Value (µM) | Source |
| This compound | Escherichia coli | Gram-Negative | MIC | 6.0 | units.it |
| This compound | Staphylococcus aureus | Gram-Positive | MIC | >200 | units.it |
| Ascaphin-8 | Pseudomonas aeruginosa | Gram-Negative | Potency | High | carlosdavidson.orgresearchgate.net |
| Ascaphin-8 | Staphylococcus aureus | Gram-Positive | Potency | High | carlosdavidson.orgresearchgate.net |
| Ascaphin-8 | Enterococcus faecalis | Gram-Positive | Activity | Significant | carlosdavidson.org |
| Ascaphin-8 | Escherichia coli | Gram-Negative | MIC | ≤25 | core.ac.uk |
| Ascaphin-8 | Klebsiella pneumoniae | Gram-Negative | MIC | ≤25 | core.ac.uk |
| Ascaphin-8 | Candida albicans | Yeast/Fungus | MIC | ≤25 | core.ac.uk |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Activity Against Multi-Drug Resistant (MDR) Bacterial Strains
Ascaphins, including ascaphin-8 and its variants, have shown high activity towards multi-drug resistant (MDR) bacteria. nih.govresearchgate.net Ascaphin-8 has been reported to inhibit the growth of a range of clinical isolates of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, as well as miscellaneous ESBL-producing strains (Citrobacter, Salmonella, Serratia, Shigella spp.). core.ac.uk This activity against antibiotic-resistant strains highlights their potential therapeutic relevance in the context of increasing antibiotic resistance. carlosdavidson.orgcitius.technologyimrpress.com
Antifungal Activity Against Eukaryotic Microorganisms (e.g., Candida albicans)
In addition to antibacterial activity, ascaphins also exhibit antifungal activity. researchgate.netcpu-bioinfor.org Ascaphin-8, for instance, has shown significant activity against the opportunistic yeast pathogen Candida albicans. carlosdavidson.orginsp.mxresearchgate.netnih.govnih.govresearchgate.netrsc.org Studies have evaluated the activity of ascaphin-8 and its analogs against Candida albicans. researchgate.netnih.gov
Antiproliferative and Cytolytic Activities Against Eukaryotic Cells (Excluding Human Clinical Data)
Some ascaphins have also been investigated for their effects on eukaryotic cells, particularly cancer cell lines, in pre-clinical studies. researchgate.netnih.govresearchgate.netrsc.orgspandidos-publications.comnih.govmdpi.comspandidos-publications.com
Activity against Cancer Cell Lines (e.g., HepG2 hepatoma-derived cells)
Ascaphin-8 has demonstrated antiproliferative and cytotoxic activity against cancer cell lines, including human hepatoma-derived cells (HepG2). core.ac.ukresearchgate.netnih.govresearchgate.netrsc.orgspandidos-publications.comspandidos-publications.com Studies have shown that ascaphin-8 is highly cytotoxic to HepG2 cells. spandidos-publications.comspandidos-publications.com Analogs of ascaphin-8 have also been tested and, in some cases, showed enhanced cytotoxicity to HepG2 cells compared to the parent peptide. researchgate.netrsc.orgspandidos-publications.comnih.gov For example, analogs containing amino acid substitutions in ascaphin-8 retained antimicrobial activity while showing appreciably reduced toxicities against HepG2 cells and other mammalian cells. core.ac.ukresearchgate.netnih.gov Ascaphin-8 is considered to have potential antitumor activity and an inhibitory effect on the growth of HepG2 cells. nih.govresearchgate.netrsc.org
Here is a table summarizing some reported antiproliferative activities of Ascaphin-8 and its analogs against HepG2 cells:
| Peptide | Cell Line | Activity Measurement | Value (µM) | Source |
| Ascaphin-8 | HepG2 | Cytotoxicity (LC50) | 20 | researchgate.net |
| Ascaphin-8 | HepG2 | Cytotoxicity | High | spandidos-publications.comspandidos-publications.com |
| [G8K]ascaphin-8 | HepG2 | Cytotoxicity (LC50) | 8 | researchgate.net |
| Ascaphin-8 analogs | HepG2 | Cytotoxicity | Enhanced | researchgate.netrsc.orgspandidos-publications.comnih.gov |
Note: LC50 represents the half maximal lethal concentration.
This compound: General Cytolytic Effects on Model Eukaryotic Cells (Pre-clinical Investigations)
This compound, a member of the ascaphin family of antimicrobial peptides isolated from the skin secretions of the tailed frog Ascaphus truei, has been investigated for its biological activities, including its effects on eukaryotic cells. Pre-clinical studies often utilize model eukaryotic cells, such as human erythrocytes, to assess the potential toxicity and selectivity of antimicrobial peptides. The cytolytic effect on erythrocytes, measured by the concentration causing 50% hemolysis (HC₅₀), is a standard indicator of a peptide's potential to damage mammalian cell membranes researchgate.netsemanticscholar.orgacs.org.
Research findings indicate that this compound exhibits notably low hemolytic activity against human erythrocytes. Compared to other ascaphin family members, particularly Ascaphin-8, this compound demonstrates significantly reduced toxicity towards these model mammalian cells cpu-bioinfor.orgcarlosdavidson.org. Studies have reported an HC₅₀ value of greater than 200 µM for this compound against human erythrocytes cpu-bioinfor.orgcarlosdavidson.orgunits.it. This contrasts with Ascaphin-8, which has been reported to have an HC₅₀ of 50 µM or 55 µM, indicating a higher hemolytic potential cpu-bioinfor.orgcarlosdavidson.orgnih.govnih.gov.
The low hemolytic activity of this compound is a crucial aspect of its selectivity profile. Selectivity is often expressed as the therapeutic index (TI), calculated as the ratio of the HC₅₀ to the minimum inhibitory concentration (MIC) against target microorganisms semanticscholar.orgacs.org. A higher therapeutic index suggests that a peptide is more toxic to microbial cells than to host cells semanticscholar.orgacs.org. This compound's low toxicity to human erythrocytes contributes favorably to its potential selectivity, distinguishing it from some other anuran peptides that exhibit higher activity against mammalian cells researchgate.net.
The evaluation of hemolytic activity using human erythrocytes provides valuable data in the early stages of peptide characterization, offering insights into potential membrane-disrupting effects on eukaryotic cells. The data presented below summarize the hemolytic activity of this compound and select family members on human erythrocytes:
| Peptide | Source | HC₅₀ (µM) | Reference |
| This compound | Ascaphus truei | > 200 | cpu-bioinfor.orgcarlosdavidson.orgunits.it |
| Ascaphin-7 | Ascaphus truei | > 200 | cpu-bioinfor.org |
| Ascaphin-8 | Ascaphus truei | 50 or 55 | cpu-bioinfor.orgcarlosdavidson.orgnih.gov |
These findings highlight that while the ascaphin family includes peptides with varying degrees of hemolytic activity, this compound stands out for its particularly low effect on human erythrocytes under the tested in vitro conditions.
Vi. Comparative Pharmacology and Structure Activity Relationships Within the Ascaphin Family
Comparative Analysis of Ascaphin-1 with Other Ascaphin Peptides (Ascaphins 2-8)
Ascaphins 1-8 share structural similarities, suggesting they originated from multiple duplications of an ancestral gene. researchgate.netunl.educore.ac.uk However, their primary structures vary, leading to differences in their biological activities. researchgate.netunl.edu this compound and ascaphin-8 (B1578179) are notable within the family as they contain a C-terminally alpha-amidated residue, unlike ascaphins 2-7 which have a free acid C-terminus. researchgate.netcarlosdavidson.orgnih.gov
Research indicates that ascaphin-8 generally shows higher potency against a range of pathogenic microorganisms compared to other ascaphins. researchgate.netcarlosdavidson.orgnih.gov For instance, ascaphin-8 has demonstrated high potency against Escherichia coli and Klebsiella pneumoniae, including extended-spectrum β-lactamase (ESBL)-producing strains, as well as other Gram-negative bacteria like Citrobacter, Salmonella, and Serratia spp. core.ac.uk It also shows significant activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Candida albicans. researchgate.netcarlosdavidson.orginsp.mx While specific detailed comparative data on the minimum inhibitory concentrations (MICs) for all eight ascaphins against a wide panel of microorganisms is not consistently available across all sources, studies highlight the differential activity within the family. researchgate.netcarlosdavidson.org
A comparative analysis of ascaphins from Ascaphus truei (coastal range) and Ascaphus montanus (inland range) revealed differences in amino acid sequences for several ascaphins, including this compound (Ala12 → Glu substitution in A. montanus). researchgate.netunl.eduusgs.govusgs.gov Orthologs of ascaphins-2, -6, and -8 were not detected in the inland range frogs. researchgate.netunl.educore.ac.ukusgs.govusgs.gov These sequence variations in orthologous peptides from different populations support the classification of A. montanus as a distinct species. researchgate.netunl.eduusgs.govusgs.gov
Role of C-Terminal Amidation on Peptide Potency and Selectivity
C-terminal amidation is a common post-translational modification in many antimicrobial peptides and is considered important for their activity and stability. frontiersin.orgmdpi.com this compound and ascaphin-8 are C-terminally amidated. researchgate.netcarlosdavidson.orgnih.gov This modification can increase resistance to proteolysis and stabilize the amphipathic alpha-helical structure, which is crucial for membrane interaction. frontiersin.orgmdpi.com
Studies on various defense peptides, including some ascaphins, suggest that C-terminal amidation can have a variable effect on antimicrobial and anticancer efficacy. frontiersin.orgcore.ac.uk While some studies indicate that amidation enhances antimicrobial activity and can increase activity by stabilizing the peptide-membrane interaction, its effect on selectivity for microbial cells over mammalian cells is not consistently observed. frontiersin.orgcore.ac.uk For example, research comparing amidated and non-amidated isoforms of certain defense peptides showed that amidation did not consistently affect their selectivity for microbial cells over normal eukaryotic cells. core.ac.uk However, one study on ascaphin-8 suggests that C-terminal amidation increases its activity while potentially decreasing its selectivity. Ascaphin-8-NH2 showed fewer but stronger electrostatic interactions with lipid bilayers, leading to higher activity compared to its non-amidated counterpart.
Influence of Specific Amino Acid Substitutions on Biological Activity and Conformation
Amino acid substitutions play a significant role in modulating the biological activity and conformation of ascaphin peptides. Structure-activity relationship studies, particularly on ascaphin-8 and its analogs, have provided insights into the impact of specific residue changes.
Analogs of ascaphin-8 with amino acid substitutions at positions Ala10, Val14, and Leu18 by either L-Lys or D-Lys have been synthesized and studied. core.ac.uknih.gov These substitutions were designed to increase cationicity while maintaining amphipathicity. core.ac.uknih.gov These lysine-substituted analogs retained antimicrobial activity against Gram-negative and Gram-positive bacteria and Candida albicans but showed significantly reduced toxicity against mammalian cells compared to the native ascaphin-8. core.ac.uknih.gov The improved therapeutic index of the L-Lys18 and D-Lys18 analogs correlated with a decrease in % helicity and effective hydrophobicity. nih.gov
Studies on ascaphin-8 variants designed to rearrange the spatial distribution of residues like lysine (B10760008) and aspartic acid, or substitute phenylalanine with tyrosine, have shown that activity and selectivity can be modulated. insp.mx For instance, the K3L/L5K variant (Var-K5) and G1D/D4G variant (Var-D4) of ascaphin-8 were designed to evaluate structure-activity relationships. insp.mx
Furthermore, studies involving D-amino acid substitutions in antimicrobial peptides, including ascaphin-8, have shown that this modification can enhance enzymatic stability and sometimes improve MIC values. mdpi.comcdnsciencepub.comfrontiersin.org For ascaphin-8, single substitutions at Asp4, Gly8, Ala10, Val14, and Leu18 by D-lysine retained minimum inhibitory concentrations against tested bacteria. cdnsciencepub.com
The conformation of ascaphin peptides, particularly their propensity to form amphipathic alpha-helical structures in membrane-mimetic environments, is crucial for their interaction with cell membranes. insp.mxcore.ac.ukmdpi.comnih.govresearchgate.netnih.gov Circular dichroism (CD) spectroscopy is used to study the secondary structure of these peptides. core.ac.uknih.govresearchgate.net While ascaphin-8 is predicted and shown to adopt an alpha-helical conformation in membrane-mimetic solvents, the organized structure can be lost in aqueous solutions. insp.mxcore.ac.uknih.govresearchgate.netnih.gov Modifications like stapling have been explored to constrain the alpha-helical conformation and improve stability and activity. mdpi.comfrontiersin.orgrsc.orgnih.govrsc.org
Here is a table summarizing some comparative data and structural features of selected ascaphins:
| Peptide | Source Frog Population | C-terminus | Amino Acid Sequence (Coastal A. truei) | Amino Acid Substitutions in Inland A. montanus Ortholog | Note |
| This compound | Coastal/Inland | Amidated | GFRDVLKGAAKAFVKTVAGHIAN-NH2 | Ala12 → Glu | Present in both populations with variation. researchgate.netunl.eduusgs.govusgs.gov |
| Ascaphin-2 | Coastal | Free Acid | GX2DX2KGAAKX3KTVAX2IANX-COOH (Consensus) | Not detected | Based on consensus sequence for Ascaphins 2-7. researchgate.netcarlosdavidson.orgnih.gov Not found in inland population. researchgate.netunl.educore.ac.ukusgs.govusgs.gov |
| Ascaphin-3 | Coastal/Inland | Free Acid | GX2DX2KGAAKX3KTVAX2IANX-COOH (Consensus) | Asp4 → Glu | Based on consensus sequence for Ascaphins 2-7. researchgate.netcarlosdavidson.orgnih.gov Present in both populations with variation. researchgate.netunl.eduusgs.govusgs.gov |
| Ascaphin-4 | Coastal/Inland | Free Acid | GX2DX2KGAAKX3KTVAX2IANX-COOH (Consensus) | Ala19 → Ser | Based on consensus sequence for Ascaphins 2-7. researchgate.netcarlosdavidson.orgnih.gov Present in both populations with variation. researchgate.netunl.eduusgs.govusgs.gov |
| Ascaphin-5 | Coastal/Inland | Free Acid | GX2DX2KGAAKX3KTVAX2IANX-COOH (Consensus) | Lys12 → Thr (Inland ortholog) | Based on consensus sequence for Ascaphins 2-7. researchgate.netcarlosdavidson.orgnih.gov Present in both populations with variation, including an identical paralog in inland population. researchgate.netunl.eduusgs.govusgs.gov |
| Ascaphin-6 | Coastal | Free Acid | GX2DX2KGAAKX3KTVAX2IANX-COOH (Consensus) | Not detected | Based on consensus sequence for Ascaphins 2-7. researchgate.netcarlosdavidson.orgnih.gov Not found in inland population. researchgate.netunl.educore.ac.ukusgs.govusgs.gov |
| Ascaphin-7 | Coastal/Inland | Free Acid | GX2DX2KGAAKX3KTVAX2IANX-COOH (Consensus) | Gly8 → Ser and Ser20 → Asn | Based on consensus sequence for Ascaphins 2-7. researchgate.netcarlosdavidson.orgnih.gov Present in both populations with variation. researchgate.netunl.eduusgs.govusgs.gov |
| Ascaphin-8 | Coastal | Amidated | GFKDLLKGAAKALVKTVLF-NH2 | Not detected | Generally highest potency, but also highest hemolytic activity among native ascaphins. researchgate.netcarlosdavidson.orgnih.govinsp.mx Not found in inland population. researchgate.netunl.educore.ac.ukusgs.govusgs.gov |
Note: The consensus sequence for Ascaphins 2-7 is provided as they share high similarity and specific sequences for each were not consistently detailed for comparative purposes across all sources within the scope of this section. The full sequence of this compound and Ascaphin-8 are provided as they differ significantly from the consensus and from each other. researchgate.netcarlosdavidson.orgnih.gov
Vii. Synthetic Strategies and Analog Development for Ascaphin 1 Research
Solid-Phase Peptide Synthesis Methodologies for Ascaphin-1 and its Analogs
Solid-Phase Peptide Synthesis (SPPS) is a widely used and efficient method for the synthesis of peptides, including this compound and its analogs bachem.combiospx.com. This technique involves the stepwise assembly of amino acids onto a solid support, typically a resin bachem.compeptide.com. The peptide chain is anchored to the insoluble polymer by its C-terminus, allowing for the removal of excess reagents and soluble by-products through simple filtration at each step bachem.com.
The SPPS process generally involves repetitive cycles of Nα-protecting group cleavage, washing steps, coupling of a protected amino acid, and further washing steps bachem.compeptide.com. Two common strategies for Nα-protection in SPPS are Boc/benzyl and Fmoc/tBu bachem.com. While Boc chemistry was historically prevalent, Fmoc chemistry has gained popularity due to its flexibility and specificity in cleaving protecting groups bachem.com. Various coupling reagents, such as HCTU, are employed to facilitate the formation of peptide bonds peptide.comresearchgate.net.
Upon completion of the peptide sequence, the peptide is cleaved from the resin, often using acidolytic conditions, although other methods like nucleophilic cleavage or photolysis can also be employed depending on the resin and linker used bachem.comgoogle.com. SPPS allows for the controlled and scalable production of high-purity peptides, making it a fundamental technique for synthesizing this compound and its modified versions for research and potential therapeutic applications bachem.combiospx.com.
Rational Design of this compound Analogs
Rational design of peptide analogs involves modifying the parent sequence to improve specific properties while retaining or enhancing desired biological activities slideshare.netslideshare.net. For this compound, analog design strategies focus on modulating its activity, selectivity, and stability.
Strategies for Enhancing Conformational Stability (e.g., Stapled Peptides, Cyclization)
Peptides often require a specific three-dimensional conformation to exert their biological function, and maintaining this structure is crucial for stability and activity frontiersin.org. Strategies to enhance the conformational stability of peptides like this compound include cyclization and peptide stapling encyclopedia.pubmdpi.com.
Peptide cyclization, which can involve head-to-tail, side chain-to-head, side chain-to-tail, or side chain-to-side chain bonding, reduces peptide flexibility and can lead to more stable molecules that are less susceptible to proteolysis encyclopedia.pub.
Peptide stapling is a specific cyclization approach that constrains the peptide, often to stabilize an α-helical conformation encyclopedia.pubmdpi.com. This involves introducing a covalent bridge between amino acid side chains at specific positions, typically i to i+4 or i to i+7, which are located on the same face of the helix mdpi.comexplorationpub.comnih.gov. Hydrocarbon stapling, achieved through ring-closing metathesis (RCM) of incorporated non-natural amino acids with alkene side chains, is a common method for creating these covalent linkages nih.govnih.govbiorxiv.org. This structural reinforcement can enhance α-helicity, improve stability, and increase resistance to proteolytic degradation mdpi.comexplorationpub.comnih.govnih.gov.
Modifications to Modulate Selectivity and Reduce Non-Targeted Cytotoxicity (e.g., Lysine (B10760008) Substitutions)
A key challenge in developing antimicrobial peptides is achieving high potency against pathogens while minimizing toxicity to host cells plos.orgresearchgate.net. Rational design approaches, such as amino acid substitutions, are employed to modulate the selectivity and reduce the non-targeted cytotoxicity of peptides like this compound.
Studies on Ascaphin-8 (B1578179), a related ascaphin peptide, have shown that substitutions, particularly with lysine residues, can significantly impact cytotoxicity and selectivity researchgate.netnih.govcore.ac.uk. For instance, substituting residues like Ala(10), Val(14), and Leu(18) in Ascaphin-8 with L-Lys or D-Lys resulted in analogs that retained antimicrobial activity against bacteria and yeast but showed appreciably reduced toxicity against human erythrocytes and other mammalian cells researchgate.netcore.ac.uk. This improved therapeutic index in some analogs correlated with changes in helicity and hydrophobicity researchgate.net. Rearranging the spatial distribution of lysine residues in Ascaphin-8 variants has also been shown to modulate activity and selectivity nih.gov.
Data from studies on Ascaphin-8 lysine substitutions illustrate the potential to improve the therapeutic index:
| Peptide | Substitution | Activity vs. E. coli | Activity vs. S. aureus | Hemolytic Activity (LC50) | Therapeutic Index (TI) vs. E. coli | Therapeutic Index (TI) vs. S. aureus |
| Ascaphin-8 | None | Potent | Potent | 55 μM core.ac.uk | < 37 researchgate.net | < 37 researchgate.net |
| Ascaphin-8 [K18] | L-Lys or D-Lys | Retained | Retained | > 10-fold reduction researchgate.netcore.ac.uk | ~9-fold increase researchgate.net | Not specified, but improved researchgate.net |
These findings highlight that strategic lysine substitutions can be a valuable tool in analog design to improve the therapeutic profile of ascaphin peptides by increasing cationicity while managing potential increases in hemolytic activity researchgate.netnih.govuq.edu.au.
Impact of Hydrocarbon Stapling on Alpha-Helicity and Protease Stability
Hydrocarbon stapling is a prominent strategy for enhancing the α-helical structure and improving the protease stability of peptides nih.govnih.govnih.gov. The α-helical conformation is often critical for a peptide's interaction with its target and for its resistance to enzymatic degradation nih.govmdpi.com.
Hydrocarbon stapling has been shown to reliably induce or reinforce α-helicity in peptides, as measured by techniques like circular dichroism nih.govrsc.org. This stabilized helical structure provides a degree of protection to the peptide backbone, making it less susceptible to cleavage by proteases nih.govbiorxiv.orgmdpi.com. The extent of protease resistance can correlate with the degree of α-helical stabilization and the number of staples introduced nih.gov.
Studies on stapled peptides, including modifications of Ascaphin-8, have demonstrated that stapling can lead to significantly improved stability in the presence of proteases compared to their linear counterparts nih.govnih.govbiorxiv.org. For example, stapled peptides have shown to remain mostly intact in serum, whereas unstapled controls were rapidly degraded biorxiv.org. The position and length of the hydrocarbon staple can influence the degree of helicity and, consequently, the stability and activity of the analog nih.govnih.govmdpi.com. Stapling at i+7 positions, utilizing a longer hydrocarbon chain, has been observed to deliver more helicity than i+4 analogs in some cases nih.govmdpi.com.
Chemoinformatic and Computational Approaches in Peptide Design
Chemoinformatic and computational approaches play an increasingly important role in the design and optimization of peptides and peptidomimetics frontiersin.orgmdpi.com. These tools can assist in identifying potential peptide sequences, predicting their properties, modeling their structures, and simulating their interactions with targets mdpi.com.
Computational methods can be used to analyze amino acid sequences, predict physicochemical characteristics, and model peptide structures nih.govmdpi.com. While bioinformatics tools are useful for analyzing peptide sequences, adjustments may be needed to accurately predict properties compared to their application for larger proteins mdpi.com.
Advanced computational techniques, including deep learning networks, are being developed for accurate structure prediction and de novo design of peptides, including cyclic peptides biorxiv.orgopenreview.net. These methods can generate peptide sequences predicted to fold into desired structures and can be tailored to design peptides targeting specific proteins by incorporating key "hot spot" residues involved in interactions openreview.net. Computational strategies can also guide the introduction of chemical modifications, such as hydrocarbon stapling, to constrain peptides in specific conformations and improve drug-like properties frontiersin.org. Tools are available that enable the calculation of various characteristics for large sets of peptide sequences and the analysis of structural observables from protein-peptide complexes mdpi.com.
Viii. Ecological and Evolutionary Implications of Ascaphin 1 Expression
Role in Innate Immunity of Ascaphus Species
Ascaphins, including Ascaphin-1, are characterized as cationic α-helical peptides. These peptides are synthesized and secreted from granular glands located in the skin of Ascaphus species. mdpi.comresearchgate.netnih.govunist.hrdokumen.pub The production of such peptides is a common feature in the innate immune system of many organisms, including vertebrates, where they act as a chemical barrier against invading pathogens. dokumen.pub
Studies have demonstrated that ascaphins possess broad-spectrum antimicrobial activity, effective against a range of bacteria and fungi. mdpi.comnih.govunist.hr This activity is consistent with a primary role in defending the amphibian host against potential infections from microorganisms present in their environment. The skin of amphibians serves as a crucial defensive system, and the secretion of AMPs like this compound is a key component of this defense. dokumen.pub
Potential Function as a Predator Deterrent
Beyond their role in immunity, the skin secretions of amphibians, including those containing ascaphins, are also hypothesized to function as a deterrent to predators. mdpi.com These secretions can be toxic or distasteful, discouraging ingestion by potential threats such as snakes and birds. mdpi.com
While the specific defense strategy of Ascaphus species is not extensively documented, the low-temperature aquatic habitat they inhabit may not be optimally conducive to rapid microbial growth. mdpi.com This environmental factor has led to speculation that, in the case of ascaphins, deterring predators might be a significant, or even primary, function. mdpi.com Observations of garter snakes rejecting Ascaphus specimens after initial capture lend support to the idea that their skin secretions possess defensive properties against predation. nih.gov
Phylogenetic Context of Antimicrobial Peptide Evolution in Anurans
Ascaphus truei holds a unique and important position in the phylogeny of anurans, being considered the most primitive extant frog and the sister taxon to all other living frogs. mdpi.comnih.govunist.hr The discovery and characterization of ascaphins in Ascaphus provide crucial evidence regarding the evolutionary history of antimicrobial peptides in this diverse group of vertebrates.
The presence of a dedicated host defense strategy involving the secretion of antimicrobial peptides in such an ancient lineage suggests that this mechanism arose very early in the evolution of anurans. nih.govunist.hr The ascaphins themselves are structurally related, indicating that they likely originated through gene duplication events from an ancestral gene. mdpi.comresearchgate.net However, they show limited structural similarity to most other families of antimicrobial peptides found in the skins of other frog species, with some notable exceptions being limited sequence identity to pandinin 1 and opistoporin 1, peptides isolated from African scorpion venoms. mdpi.comresearchgate.netnih.govunist.hr
Furthermore, variations in the amino acid sequences of ascaphins, including this compound, between geographically separated populations of tailed frogs (coastal A. truei and inland A. montanus) have provided molecular support for their classification as distinct species. mdpi.comresearchgate.net These sequence differences offer insights into the divergence of these populations over evolutionary time. The broader picture of anuran AMP evolution is complex, with evidence suggesting that similar defense peptide systems may have evolved convergently in different anuran lineages. researchgate.net
Ix. Analytical and Biophysical Methodologies in Ascaphin 1 Research
Spectroscopic Techniques (e.g., Fluorescence Spectroscopy)
Spectroscopic techniques, such as fluorescence spectroscopy, are valuable tools in the study of peptides like Ascaphin-1, particularly for investigating their interactions with membranes and their conformational changes nih.govnih.gov. Fluorescence spectroscopy involves exciting electrons in certain molecules with light and measuring the emitted light, providing quantitative information about chemical products and changes in molecules horiba.comlibretexts.org. While direct fluorescence studies on this compound were not explicitly detailed in the search results, related studies on other ascaphins, such as ascaphin-8 (B1578179), have utilized fluorescence measurements, including techniques like Laurdan general polarization, to assess membrane interactions and fluidity changes induced by the peptide nih.govinsp.mx. These methods can provide insights into how peptides like this compound associate with and perturb lipid bilayers, which is often related to their biological activity nih.gov. Synchronous fluorescence spectroscopy, which involves scanning excitation and emission wavelengths simultaneously, can be used for separation analysis of multicomponent samples shimadzu.com.
Scattering Techniques (e.g., Dynamic Light Scattering)
Scattering techniques, notably Dynamic Light Scattering (DLS), are employed to determine the size distribution and aggregation state of particles, including peptides, in solution inixium.comfrontiersin.org. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles innopharmatechnology.com. Smaller particles move faster, leading to more rapid fluctuations in scattered light frontiersin.org. This technique is non-invasive and requires low sample volumes . DLS can provide information on the mean particle size and size distribution in the nanometer to micrometer range . It is a critical biophysical method for assessing the aggregation state of protein targets and compounds, helping to identify conditions that promote a stable, monodispersed solution inixium.com. In the context of ascaphins, DLS has been used in studies on ascaphin-8 to describe its membranotrophic properties and assess liposomal formulations nih.govinsp.mxresearchgate.netresearchgate.net. Static Light Scattering (SLS), often used alongside DLS, measures the average intensity of scattered light and can provide information on particle molecular weight and concentration, as well as detect the onset of aggregation unchainedlabs.com.
Chromatographic Purity and Characterization Methods (e.g., HPLC, UPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC), are fundamental for the purification and characterization of peptides like this compound, ensuring their purity and homogeneity formulationbio.commtoz-biolabs.com. Reversed-phase HPLC (RP-HPLC) is a widely used technique that separates peptides based on their hydrophobicity carlosdavidson.orgformulationbio.commtoz-biolabs.com. Studies on this compound have utilized RP-HPLC for purification from skin secretions and for assessing the purity of synthetic this compound carlosdavidson.orgunl.eduresearchgate.net. For instance, this compound was purified using C-18 reverse-phase HPLC columns with gradients of acetonitrile (B52724) in water containing trifluoroacetic acid carlosdavidson.orgunl.edu. The purity of synthesized peptides, including this compound, has been assessed by analytical HPLC, often showing high purity levels (>96% or >99%) carlosdavidson.orgscispace.com. UPLC offers increased resolution and throughput compared to conventional HPLC, with significantly shorter run times, making it suitable for high-throughput purity analysis and characterization of chemical modifications in peptides formulationbio.comnih.gov. Both HPLC and UPLC methods typically involve sample preparation, mobile phase preparation (often using gradient elution), and careful column selection formulationbio.commtoz-biolabs.com. Purity assessment is commonly determined by calculating the ratio of the main peak area to the total peak area in the chromatogram mtoz-biolabs.com.
Here is a table summarizing some chromatographic purification data for this compound:
| Method | Column Type | Elution Gradient (Acetonitrile/Water/TFA) | Flow Rate | Purity Assessment |
| RP-HPLC (Purification from secretions) carlosdavidson.org | Vydac 218TP510 (C-18) | 0.1% TFA in water, gradient to 21% then 49% acetonitrile | 2 mL/min | Peak symmetry, Mass spectrometry carlosdavidson.org |
| RP-HPLC (Synthesis purification) carlosdavidson.org | Vydac 218TP1022 (C-18) | 0.1% TFA in water, gradient from 21% to 56% acetonitrile | 6 mL/min | >96% purity carlosdavidson.org |
| Analytical HPLC (Synthetic peptide) scispace.com | Reversed phase Waters column (XTerra C18) | 25-45% CH3CN in 60 min | 5 mL/min (preparative) | >99% purity scispace.com |
Advanced Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS), particularly techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or High-Resolution Mass Spectrometry (HR-MS), is indispensable for confirming the molecular mass and structural identity of peptides such as this compound carlosdavidson.orgunl.edursc.org. MALDI-TOF mass spectrometry has been used to determine the molecular masses of ascaphins isolated from skin secretions, and these observed masses were consistent with the calculated masses based on their proposed structures, including the C-terminally amidated form of this compound carlosdavidson.orgunl.edu. The accuracy of mass determinations in these studies was typically within 0.05% or ±0.02% carlosdavidson.orgunl.edu. Mass spectrometry is also used to confirm the identity of synthetic this compound by comparing its mass spectrum to that of the endogenous peptide carlosdavidson.org. HR-MS is utilized to verify the molecular weight of synthesized peptides, ensuring consistency with theoretical calculations rsc.org. MS/MS analysis can provide fragmentation data that helps in sequencing and further structural confirmation citius.technology.
Here is a table showing observed and calculated molecular masses for this compound:
| Peptide | Proposed Structure | Calculated Mass (Mr (calc)) | Observed Mass (Mr (obs)) | Notes |
| This compound | GFRDVLKGAAKAFVKTVAGHIAN-NH2 | Consistent with observed | Consistent with proposed structures carlosdavidson.org | C-terminally o-amidated form carlosdavidson.org |
| This compound | GFRDVLKGAAKAFVKTVAGHIAN-NH2 | 2335.8 (predicted) scispace.com | 2335.6 (measured) scispace.com | This compound amide (synthetic) scispace.com |
| Ascaphin-8 | GFKDLLKGAAKALVKTVLF-NH2 | 2017.25 rsc.org | [M + 2H]2+: 1009.91, [M + 3H]3+: 673.76, [M + 4H]4+: 505.56 rsc.org | Ascaphin-8 (for comparison) rsc.org |
Computational Tools for Peptide Structure Prediction and Dynamics
Computational tools play an increasingly important role in predicting peptide structures and dynamics, offering insights that complement experimental data kaust.edu.sabiorxiv.orgnih.gov. These tools can help in understanding the potential conformations of peptides like this compound, particularly in different environments such as in solution or in the presence of membranes kaust.edu.saresearchgate.net. Methods include molecular dynamics (MD) simulations, which track the movement of peptides over time to understand their dynamics and stability, and tools like Rosetta, which predict three-dimensional structures based on energy functions kaust.edu.sa. Deep learning-based methods, such as AlphaFold2 and RoseTTAFold, have shown high accuracy in protein structure prediction and are being benchmarked for their performance on peptide structures kaust.edu.sabiorxiv.orgnih.gov. While these advanced tools are powerful, additional steps may be needed to analyze and validate the results for peptides biorxiv.orgnih.gov. Prediction of secondary structure by methods like that of Kellner et al. has indicated that the central regions of ascaphins, including this compound, have a strong propensity to adopt an α-helical conformation carlosdavidson.org. Helical wheel projections can then be used to illustrate the amphipathic nature of these predicted helices carlosdavidson.org. Peptide prediction software and molecular dynamics simulations have been used to confirm that ascaphin-8 is an alpha-helical peptide nih.govinsp.mxresearchgate.net. Computational tools can also be used to predict peptide-protein interactions and binding affinities kaust.edu.sa.
Q & A
Q. How is Ascaphin-1 synthesized and characterized in experimental settings?
this compound is synthesized via solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization includes mass spectrometry (MS) to confirm molecular weight (e.g., measured MW 2335.6 vs. predicted 2335.8 for this compound amide) and circular dichroism (CD) to assess secondary structure. Experimental protocols should detail reagent sources (e.g., Fmoc-protected amino acids), coupling agents, and cleavage conditions. Validation of antimicrobial activity requires standardized assays (e.g., broth microdilution for MIC determination) .
Q. What are the primary structural features of this compound influencing its antimicrobial activity?
this compound’s α-helical structure and amphipathic design are critical. Computational tools like helical wheel projections identify hydrophobic and cationic regions, which facilitate membrane disruption. Experimental verification involves mutational studies (e.g., substituting lysine residues) to test charge-dependent interactions. CD spectroscopy under varying pH/salt conditions quantifies structural stability .
Q. How do researchers ensure reproducibility in this compound bioactivity assays?
Reproducibility requires strict adherence to protocols for bacterial strain selection (e.g., E. coli ATCC 25922), inoculum preparation (0.5 McFarland standard), and growth media (e.g., Mueller-Hinton broth). Positive controls (e.g., polymyxin B) and negative controls (buffer-only wells) must be included. Data should report MIC values as geometric means of ≥3 independent experiments with standard deviations .
Advanced Research Questions
Q. How can computational models predict this compound’s therapeutic index (TI) before experimental validation?
Linear one-parameter models correlate peptide properties (e.g., hydrophobicity, charge) with TI. For example, predicted TI for this compound amide is derived from hemolytic activity (e.g., % lysis at 100 µM) vs. antimicrobial potency. Machine learning frameworks (e.g., random forest classifiers) trained on peptide databases improve prediction accuracy. Experimental validation involves comparing predicted TI with extrapolated hemolysis data from dose-response curves .
Q. What strategies resolve contradictions between computational predictions and experimental results for this compound?
Discrepancies may arise from overlooked factors like solvent accessibility or post-translational modifications. Researchers should:
- Re-analyze computational inputs (e.g., verify force fields in molecular dynamics simulations).
- Conduct orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. MIC data).
- Use statistical tools (e.g., Bland-Altman plots) to quantify bias between methods. Transparent reporting of limitations (e.g., model assumptions) is critical .
Q. How can researchers optimize this compound’s selectivity for Gram-negative pathogens while minimizing mammalian cell toxicity?
Rational design integrates structure-activity relationship (SAR) studies:
- Hydrophobicity tuning : Replace bulky residues (e.g., leucine) with polar analogs to reduce hemolysis.
- Charge modulation : Increase cationic residues (e.g., arginine) to enhance LPS binding.
- Peptide truncation : Remove non-essential N/C-terminal residues via alanine scanning. High-throughput screening (e.g., 96-well hemolysis assays) evaluates iterative designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
